sym-Di-o-tolylurea sym-Di-o-tolylurea
Brand Name: Vulcanchem
CAS No.: 617-07-2
VCID: VC3889916
InChI: InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18)
SMILES: CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol

sym-Di-o-tolylurea

CAS No.: 617-07-2

Cat. No.: VC3889916

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

sym-Di-o-tolylurea - 617-07-2

Specification

CAS No. 617-07-2
Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
IUPAC Name 1,3-bis(2-methylphenyl)urea
Standard InChI InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18)
Standard InChI Key WVYBLYKUAKXDLA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C
Canonical SMILES CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C

Introduction

Chemical Identity and Structural Characteristics

sym-Di-o-tolylurea is characterized by the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol . The compound crystallizes as a white to light yellow powder with a melting point range of 190–195°C . Its density is approximately 1.192 g/cm³, and it exhibits limited solubility in water (2.504 g/L at 45°C) but improved solubility in organic solvents such as ethanol and acetic acid .

The urea moiety in sym-Di-o-tolylurea adopts a planar configuration, with the two o-tolyl groups positioned symmetrically. This arrangement influences its electronic properties, as evidenced by its pKa value of 14.53±0.50, indicative of weak acidity . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the presence of methyl protons at δ 2.25 ppm and aromatic protons between δ 6.8–7.2 ppm, alongside carbonyl carbon signals at δ 155–158 ppm .

Synthesis and Industrial Production

Phosgenation of Aromatic Amines

A classical method for synthesizing diarylureas involves the reaction of aromatic amines with phosgene (COCl₂). For sym-Di-o-tolylurea, o-toluidine reacts with phosgene under controlled conditions to yield the symmetrical product :

2C7H7NH2+COCl2C15H16N2O+2HCl2 \, \text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_{15}\text{H}_{16}\text{N}_2\text{O} + 2 \, \text{HCl}

This method, while effective, requires stringent safety measures due to phosgene’s high toxicity.

Triphosgene-Mediated Synthesis

Modern approaches utilize triphosgene as a safer alternative. In this method, o-toluidine reacts with triphosgene in the presence of triethylamine, achieving yields exceeding 85%:

2C7H7NH2+Cl3C(O)OC(O)Cl3Et3NC15H16N2O+3CO2+3HCl2 \, \text{C}_7\text{H}_7\text{NH}_2 + \text{Cl}_3\text{C(O)O}C(O)\text{Cl}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{15}\text{H}_{16}\text{N}_2\text{O} + 3 \, \text{CO}_2 + 3 \, \text{HCl}

Industrial production scales this reaction using continuous-flow reactors to optimize efficiency and purity.

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Safety Considerations
PhosgenationPhosgene, o-toluidine70–75High toxicity of phosgene
Triphosgene-MediatedTriphosgene, Et₃N85–90Lower toxicity, exothermic

Chemical Reactivity and Functionalization

sym-Di-o-tolylurea participates in several key reactions:

Substitution Reactions

The o-tolyl groups undergo electrophilic aromatic substitution. For example, nitration with nitric acid/sulfuric acid produces nitro derivatives, while halogenation with bromine yields brominated analogs. These reactions typically occur under mild conditions (25–50°C) to preserve the urea backbone.

Oxidation and Reduction

Oxidation with potassium permanganate in acidic media cleaves the urea moiety, generating o-toluidine and carbon dioxide. Conversely, reduction using sodium borohydride has limited success due to the urea’s stability.

Decomposition Pathways

Thermal decomposition above 300°C produces o-toluidine and isocyanates, while exposure to strong bases (e.g., NaOH) yields salts of o-toluidine and carbonate .

Biological and Pharmaceutical Applications

Antimicrobial Activity

Studies on structurally related ureas, such as 1,3-di-m-tolylurea (DMTU), demonstrate biofilm inhibition against Streptococcus mutans, a dental caries pathogen . While direct evidence for sym-Di-o-tolylurea is limited, its structural similarity suggests potential synergism with fluoride in dental applications .

Materials Science

sym-Di-o-tolylurea serves as a precursor in polymer synthesis, particularly in polyurea coatings, where its symmetry enhances cross-linking density and mechanical stability.

Future Directions

Further research should explore:

  • Pharmacological Profiling: Validate anti-biofilm activity and toxicity in in vivo models.

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact.

  • Advanced Materials: Investigate its role in self-healing polymers or conductive composites.

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